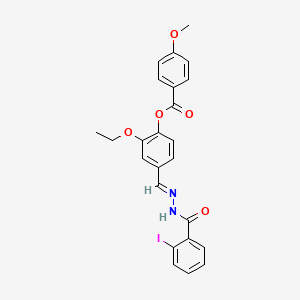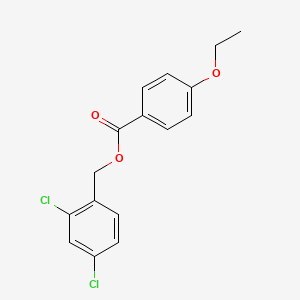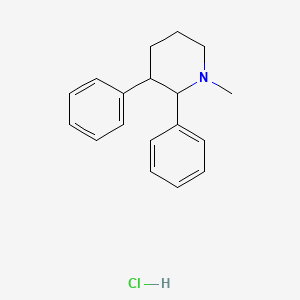
Ethyl n-(ethoxycarbonyl)-n-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl n-(ethoxycarbonyl)-n-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethoxycarbonyl group and a methyl group attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(ethoxycarbonyl)-n-methylglycinate typically involves the esterification of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Glycine is dissolved in an aqueous solution of sodium hydroxide.
- Ethyl chloroformate is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is extracted with an organic solvent such as diethyl ether, washed with water, and dried over anhydrous sodium sulfate.
- The solvent is evaporated to obtain the crude product, which can be purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for temperature control and reagent addition ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl n-(ethoxycarbonyl)-n-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
Ethyl n-(ethoxycarbonyl)-n-methylglycinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of peptides and proteins, serving as a protected glycine derivative.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl n-(ethoxycarbonyl)-n-methylglycinate involves its interaction with various molecular targets. In biological systems, the compound can be hydrolyzed to release glycine, which acts as a neurotransmitter and plays a role in various metabolic pathways. The ethoxycarbonyl group provides protection during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of desired products.
Comparaison Avec Des Composés Similaires
Ethyl n-(ethoxycarbonyl)-n-methylglycinate can be compared with other glycine derivatives, such as:
Ethyl n-(ethoxycarbonyl)glycinate: Lacks the methyl group on the nitrogen atom.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group.
Ethyl n-(carbamoyl)-n-methylglycinate: Contains a carbamoyl group instead of an ethoxycarbonyl group.
Uniqueness: The presence of both the ethoxycarbonyl and methyl groups in this compound provides unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
52605-44-4 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
ethyl 2-[ethoxycarbonyl(methyl)amino]acetate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)6-9(3)8(11)13-5-2/h4-6H2,1-3H3 |
Clé InChI |
VSHIEHLQVBVEMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


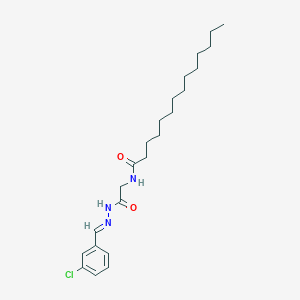
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082170.png)

![9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B15082183.png)
![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15082193.png)
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
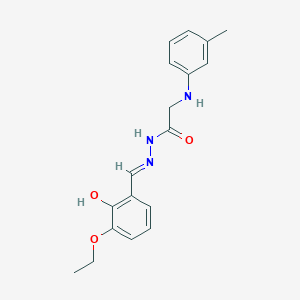
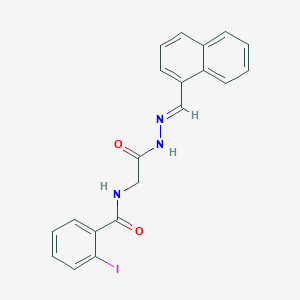
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)
